molecular formula C7H5Cl3O2S B1351252 2,4-Dichloro-6-methylbenzenesulfonyl chloride CAS No. 175278-26-9

2,4-Dichloro-6-methylbenzenesulfonyl chloride

Cat. No.: B1351252
CAS No.: 175278-26-9
M. Wt: 259.5 g/mol
InChI Key: LHMUXGRPLOUXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S. It belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylbenzenesulfonyl chloride typically involves the chlorination of 2,4-dichloro-6-methylbenzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloro-6-methylbenzenesulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfinyl chloride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    2,4-Dichloro-6-methylbenzenesulfonic acid: Formed from hydrolysis.

Scientific Research Applications

2,4-Dichloro-6-methylbenzenesulfonyl chloride has a broad range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonyl derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride
  • 2,4-Dichlorobenzenesulfonyl chloride

Comparison

2,4-Dichloro-6-methylbenzenesulfonyl chloride is unique due to the presence of both chloro and methyl substituents on the benzene ring. This structural feature imparts distinct reactivity and selectivity in its chemical reactions compared to other sulfonyl chlorides. For example, the presence of electron-withdrawing chloro groups enhances its electrophilicity, making it more reactive towards nucleophiles than benzenesulfonyl chloride. The methyl group also influences the steric and electronic properties, affecting the overall reactivity and stability of the compound.

Properties

IUPAC Name

2,4-dichloro-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMUXGRPLOUXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384240
Record name 2,4-dichloro-6-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-26-9
Record name 2,4-Dichloro-6-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-methylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-methylbenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-methylbenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-methylbenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-methylbenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-methylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.